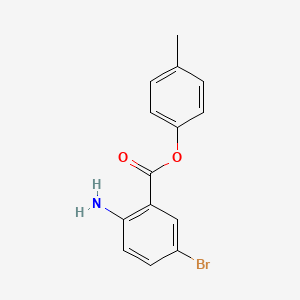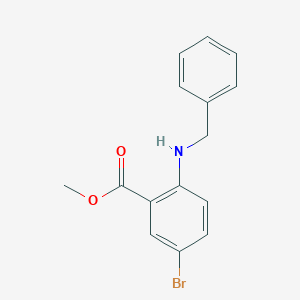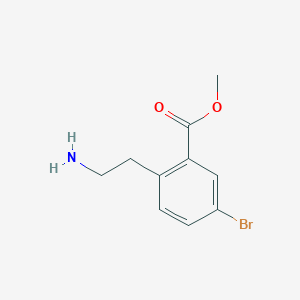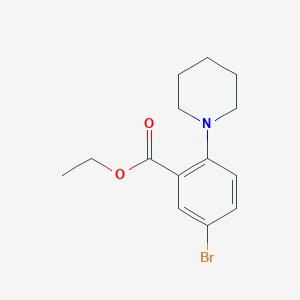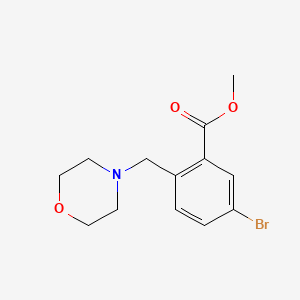![molecular formula C15H13BrO3 B3184709 Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 1131587-95-5](/img/structure/B3184709.png)
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group attached to a biphenyl scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the biphenyl derivative.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the biphenyl scaffold. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) can be used.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, quinones, and various functionalized biphenyl compounds .
Applications De Recherche Scientifique
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active biphenyl derivative, which can then interact with cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the biphenyl scaffold.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a carboxylate ester.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylate ester
Uniqueness
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl scaffold, which provides additional stability and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
methyl 5-bromo-2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOMJPDEQOVQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660792 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-95-5 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




